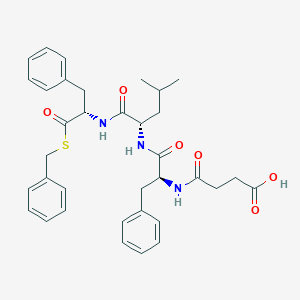
Suc-Phe-Leu-Phe-SBzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Suc-Phe-Leu-Phe-SBzl is widely used in scientific research due to its sensitivity and specificity as a protease substrate. Its applications include:
Biochemistry: Used to study the activity and specificity of ATP-dependent proteases like Lon protease.
Molecular Biology: Employed in assays to measure protease activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for protease inhibitors.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations
作用機序
Target of Action
Suc-Phe-Leu-Phe-SBzl primarily targets ATP-dependent proteases . These proteases play a crucial role in protein quality control and regulation of normal cellular processes by degrading misfolded, damaged, or unneeded proteins.
Mode of Action
As a substrate of ATP-dependent proteases , this compound interacts with these enzymes, facilitating their proteolytic activity. It is also a protease inhibitor that blocks the activity of serine proteases , thereby inhibiting protein synthesis.
Biochemical Pathways
The compound’s interaction with ATP-dependent proteases influences protein degradation pathways. By acting as a substrate, it aids in the removal of unneeded proteins, maintaining cellular homeostasis . Its inhibitory action on serine proteases affects protein synthesis pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of protein levels within the cell. By acting as a substrate for ATP-dependent proteases, it facilitates the degradation of unneeded proteins . Its inhibitory action on serine proteases leads to a decrease in protein synthesis .
Safety and Hazards
生化学分析
Biochemical Properties
Suc-Phe-Leu-Phe-SBzl is a substrate of ATP-dependent protease . It interacts with this enzyme, playing a crucial role in the biochemical reactions involving ATP-dependent protease .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it has been shown to inhibit protein synthesis , which can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is a protease inhibitor that blocks the activity of serine proteases . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Phe-Leu-Phe-SBzl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the thiobenzyl ester group is introduced through a reaction with thiobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Suc-Phe-Leu-Phe-SBzl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the cleavage of the peptide chain.
Oxidation: The thiobenzyl ester group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiobenzyl ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin and cathepsin G are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used under mild conditions.
Substitution: Nucleophiles such as thiols or amines can react with the thiobenzyl ester group under basic conditions
Major Products Formed
Hydrolysis: Cleavage of the peptide bond results in smaller peptide fragments.
Oxidation: Formation of sulfoxides or sulfones from the thiobenzyl ester group.
Substitution: Formation of substituted thiobenzyl derivatives
類似化合物との比較
Similar Compounds
Suc-Phe-Leu-Phe-pNA: Another peptide substrate with a para-nitroanilide (pNA) group instead of the thiobenzyl ester group.
Suc-Ala-Ala-Pro-Phe-pNA: A peptide substrate used to study chymotrypsin-like proteases.
Z-Gly-Gly-Leu-pNA: A substrate for studying the activity of proteasomes
Uniqueness
Suc-Phe-Leu-Phe-SBzl is unique due to its thiobenzyl ester group, which provides high sensitivity and specificity for detecting protease activity. This makes it particularly useful in assays where precise measurement of protease activity is required .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Suc-Phe-Leu-Phe-SBzl can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Fmoc-Ser(tBu)-OH", "Boc-Phe-OH", "Boc-Lys(Boc)-OH", "Boc-Ser(tBu)-OH", "Suc-Cl", "Benzyl alcohol", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "N-Methylpyrrolidone (NMP)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N,N-Dimethylacetamide (DMA)", "N-Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)" ], "Reaction": [ "1. Loading of Fmoc-Ser(tBu)-OH onto resin", "2. Fmoc deprotection using 20% piperidine in DMF", "3. Coupling of Fmoc-Phe-OH using HOBt/HBTU/DIPEA in NMP", "4. Fmoc deprotection using 20% piperidine in DMF", "5. Coupling of Fmoc-Leu-OH using HOBt/HBTU/DIPEA in NMP", "6. Fmoc deprotection using 20% piperidine in DMF", "7. Coupling of Boc-Phe-OH using HOBt/HBTU/DIPEA in NMP", "8. Boc deprotection using TFA/TIS/DCM", "9. Coupling of Boc-Lys(Boc)-OH using HOBt/HBTU/DIPEA in NMP", "10. Boc deprotection using TFA/TIS/DCM", "11. Coupling of Suc-Cl using DIPEA in DMF", "12. Coupling of benzyl alcohol using DIC in DMF", "13. Deprotection of tBu group using TFA/TIS/DCM", "14. Final cleavage of peptide from resin using TFA/TIS/H2O" ] } | |
CAS番号 |
80651-94-1 |
分子式 |
C35H41N3O6S |
分子量 |
631.8 g/mol |
IUPAC名 |
4-[[1-[[1-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41) |
InChIキー |
WKWLDLIMIAPKLW-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


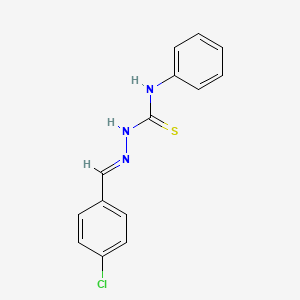

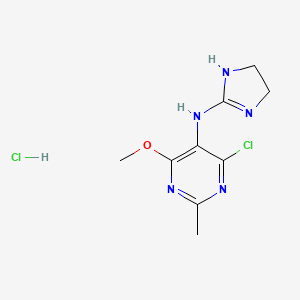
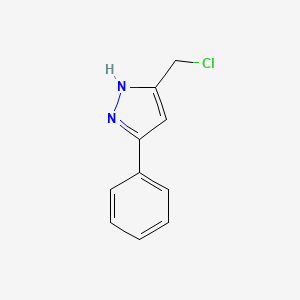
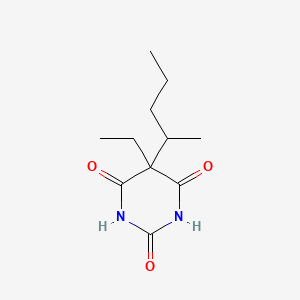
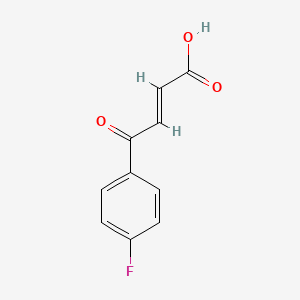
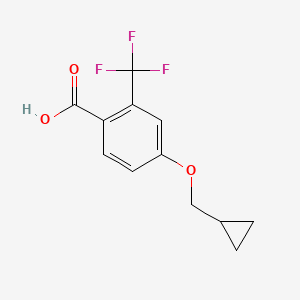
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)
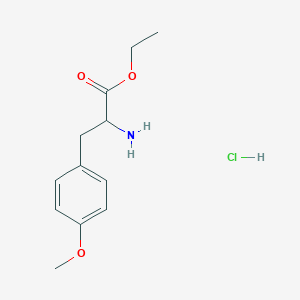
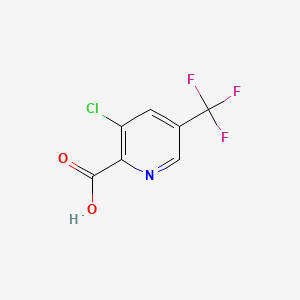


![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
